molecular formula C10H15F6N3O5 B12950934 (Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime bis(2,2,2-trifluoroacetate)

(Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime bis(2,2,2-trifluoroacetate)

Cat. No.: B12950934
M. Wt: 371.23 g/mol
InChI Key: NCQJVUJTSUTFLG-SWSRPJROSA-N
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Description

(Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime bis(2,2,2-trifluoroacetate) is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of an aminomethyl group, a pyrrolidinone ring, and an O-methyl oxime moiety, along with two trifluoroacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime bis(2,2,2-trifluoroacetate) typically involves multiple steps:

    Formation of Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Aminomethyl Group: The aminomethyl group can be introduced via reductive amination or other suitable methods.

    Formation of O-Methyl Oxime: The oxime moiety can be formed by reacting the ketone with hydroxylamine, followed by methylation.

    Addition of Trifluoroacetate Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.

    Reduction: Reduction reactions can occur at the oxime moiety or other functional groups.

    Substitution: Substitution reactions may involve the trifluoroacetate groups or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various chemical reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

    Drug Development:

Medicine

    Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic assays and imaging agents.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)pyrrolidin-3-one: Lacks the oxime and trifluoroacetate groups.

    O-Methyl Oxime Derivatives: Compounds with similar oxime moieties but different core structures.

    Trifluoroacetate Esters: Compounds with trifluoroacetate groups attached to different functional groups.

Uniqueness

The uniqueness of (Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime bis(2,2,2-trifluoroacetate) lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15F6N3O5

Molecular Weight

371.23 g/mol

IUPAC Name

[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H13N3O.2C2HF3O2/c1-10-9-6-4-8-3-5(6)2-7;2*3-2(4,5)1(6)7/h5,8H,2-4,7H2,1H3;2*(H,6,7)/b9-6+;;

InChI Key

NCQJVUJTSUTFLG-SWSRPJROSA-N

Isomeric SMILES

CO/N=C/1\CNCC1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CON=C1CNCC1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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